molecular formula C5H10O B1599017 (Z)-Pent-3-en-1-ol CAS No. 764-38-5

(Z)-Pent-3-en-1-ol

Cat. No. B1599017
CAS RN: 764-38-5
M. Wt: 86.13 g/mol
InChI Key: FSUXYWPILZJGCC-IHWYPQMZSA-N
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Description

(Z)-Pent-3-en-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as (Z)-3-penten-1-ol or (Z)-3-pentenol. The compound is widely used in the field of organic chemistry and biochemistry due to its unique properties.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

  • Night-time Tropospheric Chemistry : The night-time tropospheric chemistry of (Z)-Pent-3-en-1-ol and related compounds was studied, indicating a potential role in atmospheric processes. Rate coefficients for reactions with the nitrate radical (NO3) were measured, highlighting their interaction with stress-induced volatile organic compounds (VOCs) in the atmosphere (Pfrang et al., 2007).
  • Ozonolysis in Atmospheric Simulation Chambers : Research on the gas-phase ozonolysis of (Z)-Pent-3-en-1-ol and related compounds in atmospheric simulation chambers revealed insights into reaction products, yields, and secondary organic aerosol formation. This study is essential for understanding the atmospheric lifetimes and mechanisms of these compounds (O Dwyer et al., 2010).

Catalysis and Synthesis

  • Role in Olefin Epoxidation : A study involving a dioxomolybdenum(VI) complex and a hybrid derivative, with (Z)-Pent-3-en-1-ol as a component, demonstrated high activity and selectivity in the epoxidation of olefins. This finding is significant in the field of catalysis and organic synthesis (Amarante et al., 2014).
  • Oligomerization Over Zeolite Catalysts : Research on the oligomerization of (Z)-Pent-3-en-1-ol over various zeolite catalysts revealed the potential of this process for synthesizing high-quality, environmentally friendly fuel components. The study provided insights into the catalytic properties and reaction conditions for optimal yields (Grigoryeva et al., 2019).

Plant-Plant Signaling and Volatile Emission

  • Ethylene Synergism in Volatile Emission : A study on plant-plant signaling demonstrated that ethylene synergizes volatile emission in Zea mays induced by exposure to compounds including (Z)-Pent-3-en-1-ol. This research highlights the role of such compounds in indirect plant defense mechanisms (Ruther & Kleier, 2005).

properties

IUPAC Name

(Z)-pent-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2-3,6H,4-5H2,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXYWPILZJGCC-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315913
Record name (3Z)-3-Penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Pent-3-en-1-ol

CAS RN

764-38-5
Record name (3Z)-3-Penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-Pent-3-en-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3Z)-3-Penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-pent-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Garcia, J Magalhães, G Fregapane… - European journal of …, 2012 - Wiley Online Library
… , total phenolic content, total HyTy derivatives, Z-pent-3-en-1-ol, and hexan-1-ol were … , E-hex-2-enal, Z-hex-3-enyl acetate, Z-pent-3-en-1-ol, Z-hex-3-en-1-ol, total aldehyde compounds, …
Number of citations: 40 onlinelibrary.wiley.com
A Kohyama, N Kanoh, E Kwon, Y Iwabuchi - Tetrahedron Letters, 2016 - Elsevier
The tricyclic polar segment of fusarisetin A, designed for preparing analogues for structure–activity relationship studies of the aliphatic segment thereof, has been constructed in an …
Number of citations: 11 www.sciencedirect.com
LC Morrill, SM Smith, AMZ Slawin… - The Journal of Organic …, 2014 - ACS Publications
Isothiourea HBTM-2.1 promotes the catalytic asymmetric α-functionalization of 3-alkenoic acids through formal [2 + 2] cycloadditions with N-tosyl aldimines and formal [4 + 2] …
Number of citations: 69 pubs.acs.org
R Piskorski, S Kroder, S Dorn - Chemistry & Biodiversity, 2011 - Wiley Online Library
Chemical analysis of putative contact chemical cues for pollinators from pollen of two plant species, Ranunculus bulbosus (Ranunculaceae) and Campanula rapunculoides (…
Number of citations: 24 onlinelibrary.wiley.com
RJ Parker - 2008 - ore.exeter.ac.uk
The focus of this thesis is to develop new methods towards the synthesis of nitrogen-containing heterocycles. Chapter one contains a brief introduction into previous work by the Dobbs …
Number of citations: 1 ore.exeter.ac.uk
R Dalpozzo, A Lattanzi… - Current Organic Chemistry, 2017 - ingentaconnect.com
This review updates recent applications of asymmetric aziridination, azirination, thiirination, epoxidation, and cyclopropanation in the total synthesis of biologically active compounds, …
Number of citations: 20 www.ingentaconnect.com
C Nielsen - 2019 - spiral.imperial.ac.uk
Herein disclosed are studies towards the manipulation of reactive intermediates for catalysis. Specifically, catalytic cycles are deconstructed and the reasons for a reaction’s deficiencies …
Number of citations: 3 spiral.imperial.ac.uk
O Corminboeuf, LE Overman… - The Journal of organic …, 2009 - ACS Publications
Enantioselective total syntheses of briarellin E (12) and briarellin F (13), as well as the structure originally proposed for the cladiellin diterpene alcyonin (10), have been realized. …
Number of citations: 39 pubs.acs.org

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